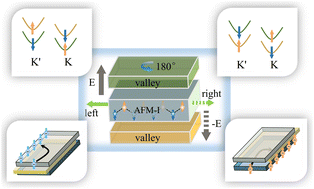Valley manipulation by sliding-induced tuning of the magnetic proximity effect in heterostructures†
Nanoscale Pub Date: 2023-10-26 DOI: 10.1039/D3NR03086E
Abstract
Spontaneous valley polarization, resulting from the magnetic proximity effect, holds tremendous potential for information processing and storage. This effect is highly sensitive to the interfacial electronic properties, encompassing both charge transitions and spin configurations. In this study, we propose the manipulation of valley splitting by leveraging the tunable magnetic proximity effect through sliding an inversion-symmetric antiferromagnetic (AFM-I) monolayer within a TMD/AFM-I/TMD heterostructure. The presence of the antiferromagnetic monolayer enhances the robustness of the magnetic order during interlayer sliding. Notably, we demonstrate that the polarized stacking of the heterostructure enables the generation of intrinsic out-of-plane and in-plane electric polarization. Intriguingly, interlayer sliding not only reverses the out-of-plane and in-plane electric polarization but also alters the layer-resolved valley splitting, thereby contributing to the emergence of the anomalous valley Hall effect and the layer Hall effect. In addition, the manipulation of valleys remains consistent with both the valley optical selection rules and the intra/interlayer emission energy, which are contingent upon the interlayer sliding. The findings of this work hold promise for potential applications in the field of valleytronics.


Recommended Literature
- [1] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [2] Organic chemistry
- [3] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [4] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [5] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [6] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [7] Front cover
- [8] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [9] Contents list
- [10] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†










